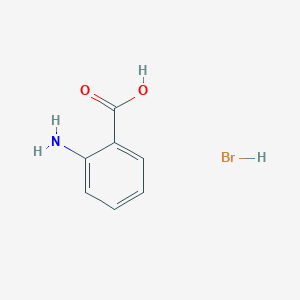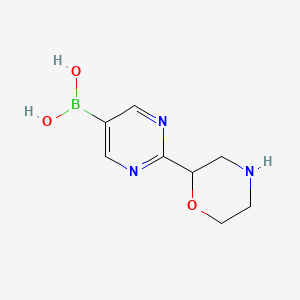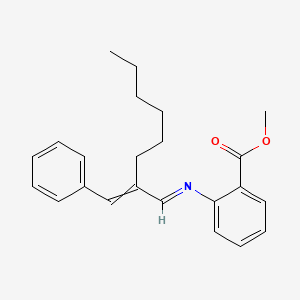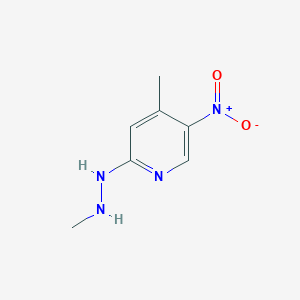
2-aminobenzoic acid;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzoic acid;hydrobromide, also known as anthranilic acid hydrobromide, is an aromatic compound with the molecular formula C7H7NO2·HBr. This compound is a derivative of anthranilic acid, which is an aromatic amine and carboxylic acid. It is commonly used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Aminobenzoic acid can be synthesized from phthalimide through a bromine-promoted Hofmann transposition reaction in a basic medium. The reaction involves the following steps :
- Dissolve sodium hydroxide in deionized water and cool the solution in an ice bath.
- Add bromine to the solution and stir until the brown color disappears.
- Add finely divided phthalimide and a solution of sodium hydroxide.
- Allow the temperature to rise spontaneously and maintain stirring.
- Neutralize the reaction mixture with hydrochloric acid and isolate the precipitate by vacuum filtration.
Industrial Production Methods
Industrial production of 2-aminobenzoic acid typically involves the same Hofmann transposition reaction, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process may also include additional purification steps such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2-Aminobenzoic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of dyes, pharmaceuticals, and polymers.
Biology: Acts as a precursor in the biosynthesis of tryptophan and other amino acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of corrosion inhibitors, perfumes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-aminobenzoic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Aminobenzoic acid;hydrobromide can be compared with other similar compounds such as:
3-Aminobenzoic Acid: Differing in the position of the amino group, leading to different reactivity and applications.
4-Aminobenzoic Acid:
Uniqueness
This compound is unique due to its dual functional groups (amine and carboxylic acid) and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
62876-54-4 |
|---|---|
Formule moléculaire |
C7H8BrNO2 |
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
2-aminobenzoic acid;hydrobromide |
InChI |
InChI=1S/C7H7NO2.BrH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);1H |
Clé InChI |
MMJMXMHLCRRAPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)


![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)

![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)

![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)


![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)

![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
